Cas no 2034475-11-9 (N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide)

N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide is a structurally complex sulfonamide derivative featuring a bipyridine core linked to a thiophene moiety. This compound exhibits potential utility in medicinal chemistry and materials science due to its hybrid heterocyclic framework, which may confer unique electronic and binding properties. The presence of both bipyridine and thiophene groups suggests possible applications in coordination chemistry, catalysis, or as a pharmacophore in drug discovery. Its sulfonamide functionality enhances solubility and provides a handle for further derivatization. The ethyl substitution on the thiophene ring may influence steric and electronic characteristics, making it a versatile intermediate for targeted synthesis.
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide structure
2034475-11-9 structure
商品名:N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
CAS番号:2034475-11-9
MF:C17H17N3O2S2
メガワット:359.465780973434
CID:5553037
PubChem ID:91816067

N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide
    • 5-ethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide
    • AKOS025318116
    • 2034475-11-9
    • F6482-5666
    • N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
    • インチ: 1S/C17H17N3O2S2/c1-2-15-5-6-16(23-15)24(21,22)20-12-14-4-3-9-19-17(14)13-7-10-18-11-8-13/h3-11,20H,2,12H2,1H3
    • InChIKey: GKGVGSMTKRTAIM-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=C(CC)S1)(NCC1=CC=CN=C1C1C=CN=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 359.07621914g/mol
  • どういたいしつりょう: 359.07621914g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 489
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6482-5666-1mg
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
2034475-11-9
1mg
$54.0 2023-09-08
Life Chemicals
F6482-5666-10mg
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
2034475-11-9
10mg
$79.0 2023-09-08
Life Chemicals
F6482-5666-3mg
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
2034475-11-9
3mg
$63.0 2023-09-08
Life Chemicals
F6482-5666-5μmol
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
2034475-11-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6482-5666-10μmol
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
2034475-11-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6482-5666-2mg
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
2034475-11-9
2mg
$59.0 2023-09-08
Life Chemicals
F6482-5666-5mg
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
2034475-11-9
5mg
$69.0 2023-09-08
Life Chemicals
F6482-5666-2μmol
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
2034475-11-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6482-5666-4mg
N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide
2034475-11-9
4mg
$66.0 2023-09-08

N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide 関連文献

N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamideに関する追加情報

N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide: A Comprehensive Overview

The compound CAS No. 2034475-11-9, known as N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its potential applications in advanced materials and drug development. The molecule's structure combines a bipyridine moiety with a thiophene sulfonamide group, creating a versatile platform for various chemical and biological interactions.

Recent studies have highlighted the importance of bipyridine derivatives in constructing coordination polymers and metal-organic frameworks (MOFs). The presence of the bipyridine group in this compound enables strong coordination interactions with metal ions, making it a promising candidate for designing porous materials with applications in gas storage, catalysis, and sensing. For instance, researchers have demonstrated that incorporating bipyridine-containing ligands into MOFs can significantly enhance their stability and selectivity for specific gas molecules such as CO₂ and CH₄.

The thiophene moiety in N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide contributes to the compound's electronic properties and solubility. Thiophenes are known for their aromaticity and ability to participate in π–π interactions, which are crucial for applications in organic electronics. Recent advancements in thiophene-based semiconductors have shown improved charge transport properties when functionalized with electron-withdrawing groups like sulfonamides. This makes the compound a potential candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices.

The sulfonamide group plays a pivotal role in modulating the compound's reactivity and bioavailability. Sulfonamides are widely used in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, which enhances their solubility and stability in biological systems. In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of sulfonamide-containing compounds as inhibitors of kinase enzymes, which are key targets in cancer therapy. The results indicated that such compounds exhibit potent inhibitory activity while maintaining low toxicity profiles.

Furthermore, the ethyl substituent on the thiophene ring introduces steric effects that can influence the compound's conformational flexibility and reactivity. This substitution pattern has been shown to enhance the molecule's ability to adopt specific conformations that are favorable for binding to target proteins or metal centers. Such properties make the compound an attractive candidate for use in drug design and catalytic applications.

In terms of synthesis, N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. Recent advancements in asymmetric synthesis techniques have enabled the preparation of enantiomerically pure derivatives of this compound, which could be valuable for studying stereochemical effects in biological systems.

From an environmental standpoint, this compound exhibits moderate biodegradability under aerobic conditions. Studies have shown that its degradation pathways involve oxidative cleavage of the sulfonamide group and subsequent mineralization of the resulting intermediates. These findings are particularly relevant for assessing the environmental impact of compounds used in industrial applications.

In conclusion, CAS No. 2034475-11-9, or N-({[2,4'-bipyridine]-3-yl}methyl)-5-ethylthiophene-2-sulfonamide, represents a versatile platform for exploring advanced materials and therapeutic agents. Its unique combination of structural features positions it at the forefront of research into coordination chemistry, organic electronics, and drug discovery. As research continues to uncover new applications for this compound, its significance within these fields is expected to grow further.

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